(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine
CAS No.:
Cat. No.: VC16490164
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3 |
|---|---|
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propan-2-amine |
| Standard InChI | InChI=1S/C11H15N3/c1-8(2)13-6-9-7-14-11-10(9)4-3-5-12-11/h3-5,7-8,13H,6H2,1-2H3,(H,12,14) |
| Standard InChI Key | CMUSFDKSQIXVNB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCC1=CNC2=C1C=CC=N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1H-pyrrolo[2,3-b]pyridine core, a bicyclic system merging pyrrole and pyridine rings, with a methylene-linked isopropylamine group at the 3-position . The SMILES notation (CC(C)NCC1=CNC2=C1C=CC=N2) highlights the connectivity: the pyrrolopyridine system (C1=CNC2=C1C=CC=N2) is functionalized by a -CH₂-NH-C(CH₃)₂ moiety .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N₃ | |
| Molecular Weight | 189.26 g/mol | |
| Purity | 97% | |
| CAS Number | 1496550-57-2 | |
| IUPAC Name | N-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)propan-2-amine |
Spectroscopic Characterization
While experimental spectral data for this compound is not publicly available, analogs such as 2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine (PubChem CID: 126970286) provide reference points . Key features include:
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¹H NMR: Aromatic protons in the δ 7.0–8.2 ppm range, methylene protons (N-CH₂-) near δ 3.3–3.6 ppm, and isopropyl methyl groups at δ 1.1–1.3 ppm .
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HRMS: Expected [M+H]⁺ peak at m/z 190.1341 (calculated for C₁₁H₁₆N₃) .
Synthesis and Optimization
Synthetic Routes
The synthesis of (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine likely involves alkylation of the primary amine in (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine with isopropyl bromide or analogous electrophiles . A proposed pathway includes:
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Core Formation: Construction of the pyrrolo[2,3-b]pyridine ring via cyclization reactions, such as the Gould-Jacobs reaction .
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Functionalization: Introduction of the methylamine group at the 3-position through nucleophilic substitution or reductive amination .
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Alkylation: Reaction with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrolopyridine synthesis | Cyclization with POCl₃, 110°C | 60–70% |
| Methanamine introduction | NaBH₄, MeOH, 0°C | 45–55% |
| Isopropyl alkylation | Isopropyl bromide, K₂CO₃, DMF | 30–40% |
Industrial Scalability
Large-scale production would require optimization for cost and efficiency:
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Continuous Flow Reactors: To enhance heat transfer and reaction control during cyclization .
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Catalytic Hydrogenation: For reductive amination steps, replacing stoichiometric reductants like NaBH₄ .
Chemical Reactivity and Derivative Synthesis
Functionalization Reactions
The secondary amine and aromatic system enable diverse transformations:
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Acylation: Reaction with acetyl chloride forms N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)acetamide, potentially modulating solubility .
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Oxidation: Treatment with H₂O₂ could yield N-oxide derivatives, altering electronic properties.
Stability Considerations
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Storage: Recommended under inert gas (argon) at –20°C to prevent degradation.
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Light Sensitivity: The conjugated system necessitates amber glassware to avoid photolytic cleavage.
Applications and Future Directions
Oncology Drug Development
Given the success of pyrrolopyridine-based inhibitors like vemurafenib, this compound merits evaluation in:
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In vitro Kinase Assays: To quantify B-RAF inhibition potency.
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Xenograft Models: For assessing tumor growth suppression in vivo .
Chemical Biology Probes
Fluorescent tagging (e.g., BODIPY conjugates) could enable visualization of kinase localization in cellular systems .
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